molecular formula C12H16N4 B2674764 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole CAS No. 137898-68-1

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole

Cat. No.: B2674764
CAS No.: 137898-68-1
M. Wt: 216.288
InChI Key: XBTIVKKHGCXLGP-UHFFFAOYSA-N
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Description

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . The presence of the piperazine ring in this compound further enhances its biological activity, making it a valuable scaffold in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by the introduction of the piperazine moiety. One common method involves the reaction of o-phenylenediamine with formic acid to form benzimidazole, which is then alkylated with methyl iodide to introduce the methyl group. The final step involves the nucleophilic substitution of the benzimidazole with piperazine under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The benzimidazole ring is known to bind to the DNA of microorganisms, inhibiting their replication. The piperazine ring enhances the compound’s ability to cross cell membranes and interact with intracellular targets. This dual action makes it effective against a wide range of pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole is unique due to its specific combination of the benzimidazole and piperazine rings, which confer enhanced biological activity and the ability to interact with a wide range of molecular targets. This makes it a valuable compound in medicinal chemistry and drug development .

Properties

IUPAC Name

1-methyl-2-piperazin-1-ylbenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4/c1-15-11-5-3-2-4-10(11)14-12(15)16-8-6-13-7-9-16/h2-5,13H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBTIVKKHGCXLGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 1 g (6.02 mmol) of 2-chloro-1-methyl-benzimidazole and 2.58 g (30 mmol) of piperazine is heated to 150° C. without a solvent. The cooled melt is combined successively with water and dilute hydrochloric acid and extracted with dichloromethane. Then the aqueous phase is made alkaline with dilute sodium hydroxide solution and extracted with dichloromethane. The organic phase is dried over sodium sulphate and concentrated by evaporation. The product is purified by column chromatography on silica gel (eluant: dichloromethane/ethanol/ammonia=5:1:0.1).
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